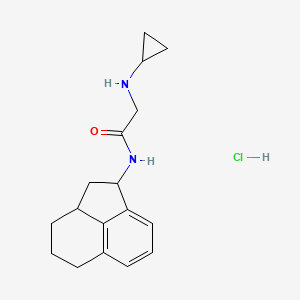
N-(1-methyl-2-oxopyridin-3-yl)-2-(2-phenylethyl)piperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-methyl-2-oxopyridin-3-yl)-2-(2-phenylethyl)piperidine-1-carboxamide, commonly known as MOPPP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. MOPPP is a piperidine derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been studied extensively.
Wirkmechanismus
MOPPP binds to the active site of MAO-B, preventing the enzyme from breaking down neurotransmitters. This leads to an increase in the levels of these neurotransmitters in the brain, which can have various effects on mood, behavior, and movement.
Biochemical and Physiological Effects:
MOPPP has been shown to have various biochemical and physiological effects in animal studies. It has been found to increase the levels of dopamine and serotonin in the brain, which can lead to improvements in mood and behavior. It has also been found to have neuroprotective effects, reducing the damage caused by oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
MOPPP has several advantages as a research tool, including its potency and selectivity for MAO-B inhibition, as well as its ability to cross the blood-brain barrier. However, it also has limitations, such as its potential toxicity and the need for careful dosing and administration in animal studies.
Zukünftige Richtungen
There are several potential future directions for research involving MOPPP. One area of interest is its potential as a therapeutic agent for Parkinson's disease and depression. Another area of interest is its use as a tool to investigate the structure and function of MAO-B and other enzymes involved in neurotransmitter metabolism. Additionally, further studies are needed to determine the safety and efficacy of MOPPP in animal models and humans.
Synthesemethoden
MOPPP can be synthesized through a multistep process involving the reaction of 2-phenylethylamine with acetylacetone, followed by the reaction of the resulting compound with piperidine and then with N-methylisatoic anhydride. This method has been modified and improved upon by various researchers, resulting in higher yields and purity of MOPPP.
Wissenschaftliche Forschungsanwendungen
MOPPP has been used in various scientific studies as a tool to investigate the structure and function of certain proteins and enzymes. It has been found to be a potent inhibitor of the enzyme monoamine oxidase B (MAO-B), which is involved in the breakdown of neurotransmitters such as dopamine and serotonin. This inhibition can lead to an increase in the levels of these neurotransmitters in the brain, which has potential applications in the treatment of Parkinson's disease and depression.
Eigenschaften
IUPAC Name |
N-(1-methyl-2-oxopyridin-3-yl)-2-(2-phenylethyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-22-14-7-11-18(19(22)24)21-20(25)23-15-6-5-10-17(23)13-12-16-8-3-2-4-9-16/h2-4,7-9,11,14,17H,5-6,10,12-13,15H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMMBAVDRMCYDGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)NC(=O)N2CCCCC2CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(cyclopropylamino)-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide;hydrochloride](/img/structure/B7643303.png)

![4-(3-ethyl-1,2,4-oxadiazol-5-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]cyclohexan-1-amine](/img/structure/B7643317.png)

![2-Amino-1-(5-oxa-8-azaspiro[3.5]nonan-8-yl)hexan-1-one;hydrochloride](/img/structure/B7643335.png)
![2-Amino-1-(5-oxa-8-azaspiro[3.5]nonan-8-yl)-2-phenylethanone;hydrochloride](/img/structure/B7643336.png)
![2-[[4-(3-Ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]amino]-2-phenylacetamide](/img/structure/B7643351.png)
![2-Tert-butyl-4-[(1-phenyltetrazol-5-yl)methyl]-1,2,4-triazol-3-one](/img/structure/B7643360.png)
![1-[2-(N-methylanilino)ethyl]imidazole-4,5-dicarbonitrile](/img/structure/B7643366.png)

![6-[1-[(4-methoxy-4-methylpentan-2-yl)amino]ethyl]-1H-thieno[2,3-b][1,4]thiazin-2-one](/img/structure/B7643375.png)
![N-[4-(4-methyl-5-oxo-1,2,4-triazol-1-yl)phenyl]pyrrolidine-2-carboxamide](/img/structure/B7643377.png)
![1-[(5-Thiophen-2-yl-1,3-oxazol-2-yl)methyl]imidazole-4,5-dicarbonitrile](/img/structure/B7643378.png)
![2-Tert-butyl-4-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-1,2,4-triazol-3-one](/img/structure/B7643390.png)